molecular formula C12H12ClN3 B8397967 4-chloro-N-(3,5-dimethylphenyl)pyrimidin-2-amine

4-chloro-N-(3,5-dimethylphenyl)pyrimidin-2-amine

Cat. No. B8397967
M. Wt: 233.69 g/mol
InChI Key: NIOSQWXWKIKKEH-UHFFFAOYSA-N
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Patent
US06958340B2

Procedure details

2-(3,5-Dimethyl-phenylamino)-3H-pyrimidin-4-one (2.01 g, 9.34 mmol) was dissolved in POCl3 (8.70 ml, 93.4 mmol) and the mixture was heated to 100° C. in a round bottom flask equipped with a reflux condenser and a drying tube. After 5 hours the reaction was cooled to room temperature and concentrated in vacuo. The residue was quenched by the addition of sat NaHCO3 (aq) and was extracted 3× with DCM. The combined organic extracts were dried over Na2SO4, filtered and concentrated. The residue was purified by flash column chromatography (dissolved sample in DCM, eluted with 85:15 hexane/EtOAc) to afford 4-chloro-N-(3,5-dimethylphenyl)pyrimidin-2-amine (4-3).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]2[NH:15][C:14](=O)[CH:13]=[CH:12][N:11]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([NH:9][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[CH:5]=2)[N:15]=1

Inputs

Step One
Name
Quantity
2.01 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)NC1=NC=CC(N1)=O
Name
Quantity
8.7 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a drying tube
TEMPERATURE
Type
TEMPERATURE
Details
After 5 hours the reaction was cooled to room temperature
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was quenched by the addition of sat NaHCO3 (aq)
EXTRACTION
Type
EXTRACTION
Details
was extracted 3× with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (dissolved sample in DCM, eluted with 85:15 hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC=C1)NC1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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